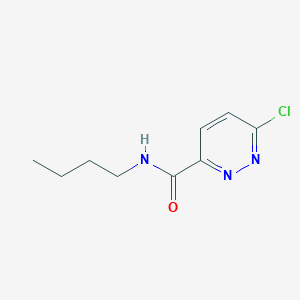
N-butyl-6-chloropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-6-chloropyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with n-butylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: N-butyl-6-chloropyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted by other nucleophiles.
Amidation Reactions: The carboxamide group can participate in further amidation reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Amidation Reactions: Catalysts or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate the reaction.
Major Products:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Amidation Reactions: Products include more complex amide derivatives.
Scientific Research Applications
N-butyl-6-chloropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-6-chloropyridazine-3-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
- 6-chloropyridazine-3-carboxamide
- N-butylpyridazine-3-carboxamide
- N-butyl-6-methylpyridazine-3-carboxamide
Comparison: N-butyl-6-chloropyridazine-3-carboxamide is unique due to the presence of both the n-butyl and chlorine substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-butyl-6-chloropyridazine-3-carboxamide |
InChI |
InChI=1S/C9H12ClN3O/c1-2-3-6-11-9(14)7-4-5-8(10)13-12-7/h4-5H,2-3,6H2,1H3,(H,11,14) |
InChI Key |
AWGSTQHCNHMFDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


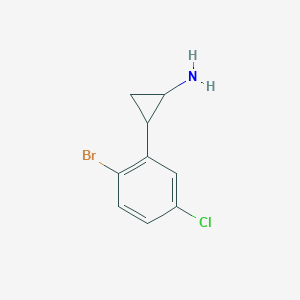
![1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628812.png)
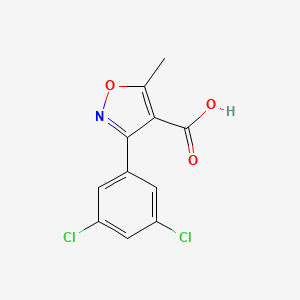

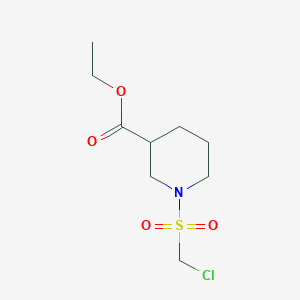
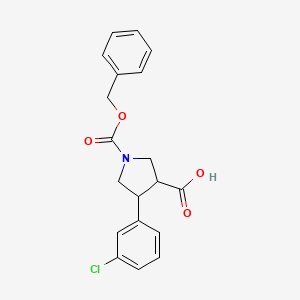
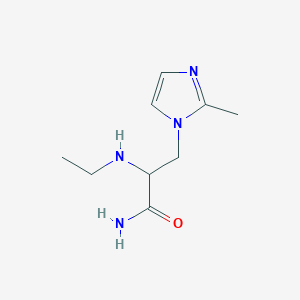
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
![ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13628847.png)
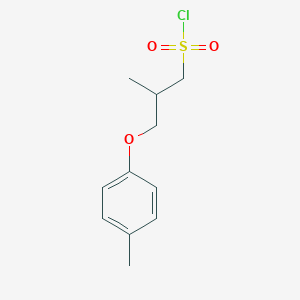
![3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid](/img/structure/B13628854.png)
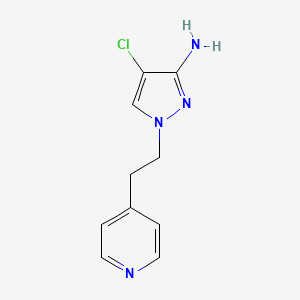
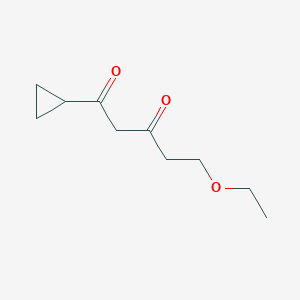
![Spiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B13628861.png)
